2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
Overview
Description
“2-(5-methyl-1H-benzimidazol-2-yl)ethanamine” is a chemical compound with the molecular formula C10H13N3 and a molecular weight of 175.23 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole ring with a methyl group at the 5th position and an ethanamine group at the 2nd position . The exact 3D structure is not specified in the available resources.Scientific Research Applications
Antimicrobial Agents
Benzimidazole derivatives, including those with substituents at positions 1, 2, and 5, have been synthesized and evaluated for their antimicrobial properties. Some compounds have shown promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains and potent fungicidal activity against various fungal strains, suggesting their potential as broad-spectrum antimicrobial agents (Alasmary et al., 2015).
Biological Activities
2-Substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles have been synthesized, showing potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. These compounds also inhibit NO generation and have cytotoxic effects against various cancer cell lines, highlighting their potential in immunomodulation and anticancer research (Abdel‐Aziz et al., 2011).
DNA Topoisomerase Inhibition
Certain 1H-benzimidazole derivatives exhibit inhibitory effects on mammalian DNA topoisomerase I, an enzyme crucial in DNA replication. This suggests their potential as therapeutic agents in conditions where DNA replication needs to be controlled or altered (Alpan et al., 2007).
Synthesis and Molecular Docking
The synthesis and molecular docking of new benzimidazole derivatives have demonstrated potential biological importance, with some compounds showing antimicrobial activity against various pathogenic bacterial strains. In silico target prediction suggests these compounds could target specific bacterial enzymes, indicating potential applications in antimicrobial drug development (Bassyouni et al., 2012).
Anti-Inflammatory Studies
N', N''-substituted aromatic amines and hydrazides derived from 2-methyl benzimidazole have shown significant anti-inflammatory activity in animal models. This suggests their potential as candidates for developing new anti-inflammatory drugs (KunnambathKrishnakumar et al., 2013).
properties
IUPAC Name |
2-(6-methyl-1H-benzimidazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXLLXSCNRJESI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358921 | |
Record name | 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
630091-54-2, 24625-24-9 | |
Record name | 6-Methyl-1H-benzimidazole-2-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630091-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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